molecular formula C13H16N4O4 B3848693 N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Cat. No.: B3848693
M. Wt: 292.29 g/mol
InChI Key: JERSROQQLGMAQT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a unique structure that includes both hydrazine and formamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of N,N-diethylformamide with an aromatic o-aminonitrile in the presence of a catalyst such as zinc chloride (ZnCl₂) in a sealed reactor. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas (H₂) in the presence of a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (such as palladium or platinum), and strong oxidizing agents like potassium permanganate (KMnO₄). Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine and formamide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A similar compound with methyl groups instead of ethyl groups. It is also used as a solvent and in organic synthesis.

    N-Formyldiethylamine: Another related compound with similar functional groups but different structural arrangements.

Uniqueness

N,N-DIETHYL-1-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of hydrazine and formamide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form complex structures makes it valuable in various research and industrial contexts.

Properties

IUPAC Name

N',N'-diethyl-N-[(E)-(2-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-16(4-2)13(19)12(18)15-14-9-10-7-5-6-8-11(10)17(20)21/h5-9H,3-4H2,1-2H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSROQQLGMAQT-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
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N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
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N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Reactant of Route 4
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N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

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